molecular formula C22H23N3O3S2 B2810391 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-97-0

4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2810391
CAS No.: 868376-97-0
M. Wt: 441.56
InChI Key: HLBLGNDECCGDLS-FCQUAONHSA-N
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Description

4-(Diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic small molecule built on a benzothiazole scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential. This compound features a diethylsulfamoyl group and a prop-2-ynyl (propargyl) substituent, which are strategic modifications intended to enhance its reactivity, bioavailability, and interaction with biological targets . Compounds based on the 2-aminothiazole and benzothiazole core have demonstrated significant inhibitory activity against a range of enzymes, making them promising candidates for therapeutic development . Research on analogous structures has shown potent inhibition of enzymes such as urease, which is a key virulence factor for pathogens like Helicobacter pylori and a target for treating urinary stones and catheter encrustations . Furthermore, this class of compounds has been investigated for its potential to inhibit carbohydrate-digesting enzymes like α-glucosidase and α-amylase, suggesting applicability in managing conditions like diabetes . The specific structural features of this compound, particularly the prop-2-ynyl group, may also be explored for targeted covalent inhibition or in the development of chemical probes. In line with similar molecules, this compound is predicted to exhibit high gastrointestinal absorption and be non-permeant to the blood-brain barrier, which can be advantageous for reducing central nervous system-related side effects . It is supplied as a high-purity compound for research purposes only. This product is intended for laboratory use by qualified professionals and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-5-15-25-20-16(4)9-8-10-19(20)29-22(25)23-21(26)17-11-13-18(14-12-17)30(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLGNDECCGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a prop-2-ynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Diethylsulfamoyl Group: The diethylsulfamoyl group can be attached via a sulfonamide formation reaction, where the benzothiazole derivative is reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with 4-methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole core or the sulfonamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole core or the benzamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Epoxides, alcohols, or ketones.

    Reduction Products: Amines or reduced benzothiazole derivatives.

    Substitution Products: Various substituted benzothiazole or benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure could also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzothiazole core is known to interact with various biological targets, while the sulfonamide group could enhance its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Benzothiazole Class

Several compounds share structural motifs with Compound A , differing primarily in substituents on the benzothiazole ring and sulfonamide groups ().

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Weight (g/mol) Substituents (Benzothiazole/Sulfonamide) XLogP3 TPSA (Ų) Key Features Reference
Compound A 506.62 4-methyl, 3-prop-2-ynyl, diethylsulfamoyl 3.9 113 High rigidity, moderate lipophilicity
4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 473.97 4-chloro, 3-methyl, bis(prop-2-enyl)sulfamoyl 4.2 113 Increased electrophilicity (Cl substituent)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 474.51 4-(4-nitrophenyl)thiazole, diethylsulfamoyl 4.5 129 Nitro group enhances electron deficiency
N-[6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonyl-benzamide 565.48 6-bromo, 3-(2-methoxyethyl), morpholine-sulfonyl 2.8 121 Bromine enhances steric bulk, morpholine improves solubility
Key Observations:

Halogen Substituents: Chloro () and bromo () groups introduce steric bulk and polarizability, affecting binding pocket interactions. Sulfonamide Variations: Diethylsulfamoyl (Compound A) vs. morpholine-sulfonyl () alters solubility and hydrogen-bonding capacity.

Lipophilicity and Solubility :

  • Compound A (XLogP3 = 3.9) is less lipophilic than the nitro-substituted analogue (XLogP3 = 4.5) but more so than the morpholine derivative (XLogP3 = 2.8) .
  • Higher TPSA in nitro-substituted compounds (129 Ų) suggests improved aqueous solubility compared to Compound A (113 Ų) .

Comparison with Non-Benzothiazole Analogues

Triazole-Based Benzamides ()

Triazole derivatives (e.g., K1–K6 in ) exhibit structural divergence but share the benzamide backbone. For example:

  • K1: (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide.
  • Docking Scores: K1 (−8.54 kcal/mol) vs. vorinostat (−9.1 kcal/mol) for HDAC8 inhibition .
Key Differences:
  • Heterocyclic Core : Triazoles (K1–K6) vs. benzothiazoles (Compound A) alter π-π stacking and hydrogen-bonding patterns.
  • Biological Activity : Triazole derivatives target histone deacetylases (HDACs), whereas Compound A’s activity remains uncharacterized in the provided evidence.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility of intermediates .
  • Catalyst use : Amine bases (e.g., triethylamine) or transition-metal catalysts (e.g., Pd for alkyne coupling) improve yields .
  • Temperature optimization : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
    • Analytical Validation : Post-synthesis purity is confirmed via HPLC (≥95% purity) and NMR (e.g., verifying sulfamoyl proton shifts at δ 3.2–3.5 ppm) .

Q. How can researchers elucidate the structural features of this compound to confirm its identity?

  • Methodological Answer : A multi-technique approach is essential:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 472.12) .
  • X-ray Crystallography : Resolves stereochemistry of the benzothiazol-2-ylidene moiety and confirms Z/E configuration .
  • FT-IR Spectroscopy : Identifies sulfamoyl S=O stretches (1150–1250 cm⁻¹) and benzamide C=O stretches (1650–1700 cm⁻¹) .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Initial screening should prioritize:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfamoyl-associated enzymes (e.g., carbonic anhydrase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Modular Substitutions : Replace the diethylsulfamoyl group with bulkier substituents (e.g., dipropylsulfamoyl) to assess steric effects on target binding .
  • Alkyne Functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append fluorophores or biotin tags for target identification .
  • Comparative Bioassays : Test derivatives against structurally similar compounds (e.g., 4-(dipropylsulfamoyl)-N-benzothiazolylidene analogs) to isolate pharmacophore contributions .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) for direct comparison of target affinity vs. cellular activity .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human/rat) to identify rapid degradation as a cause of false negatives .
  • Synergistic Studies : Combine with known inhibitors (e.g., methotrexate in cancer models) to evaluate additive vs. antagonistic effects .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to homology models of targets (e.g., bacterial dihydropteroate synthase) using AutoDock Vina .
  • CRISPR-Cas9 Knockout : Generate gene-knockout cell lines to confirm target specificity (e.g., if activity is lost in thyA-deficient E. coli) .
  • Transcriptomics : RNA-seq profiling to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways in cancer cells) .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :

  • Pharmacokinetic (PK) Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption barriers .
  • Metabolite Identification : LC-MS/MS to detect inactive metabolites that dominate in vivo .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and delivery .

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